The synthesis of 5-chloro-1-ethoxy-benzotriazole typically involves several key steps:
In industrial settings, these methods are scaled up with optimized conditions such as temperature and pressure to enhance yield and purity, often employing continuous flow reactors for consistency.
The molecular formula of 5-chloro-1-ethoxy-benzotriazole is , with a molecular weight of approximately 197.62 g/mol. Its structural representation includes a benzene ring fused with a triazole ring, where the chlorine atom is positioned at the 5th carbon and the ethoxy group at the 1st position.
Property | Value |
---|---|
CAS Number | 68229-95-8 |
IUPAC Name | 5-chloro-1-ethoxybenzotriazole |
InChI | InChI=1S/C8H8ClN3O/c1-2-13-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2H2,1H3 |
InChI Key | RYEGDQMZJKNEGJ-UHFFFAOYSA-N |
Canonical SMILES | CCON1C2=C(C=C(C=C2)Cl)N=N1 |
5-Chloro-1-ethoxy-benzotriazole can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-chloro-1-ethoxy-benzotriazole involves its interaction with various molecular targets in biological systems. Its unique electronic properties allow it to bind to enzymes and receptors, potentially altering their activity. This interaction can influence critical biochemical pathways, making it relevant in pharmacological contexts .
The physical properties of 5-chloro-1-ethoxy-benzotriazole include:
Chemical properties encompass its reactivity profile:
Property | Value |
---|---|
Molecular Weight | 197.62 g/mol |
Solubility | Soluble in organic solvents |
These properties suggest that it can be utilized effectively in various organic synthesis applications.
5-Chloro-1-ethoxy-benzotriazole has several applications across different fields:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: